1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine
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Overview
Description
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine is a compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a difluoromethyl group and a fluorophenyl group attached to a pentan-1-amine backbone. The presence of fluorine atoms in the structure can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine can be achieved through various synthetic routes. One common method involves the use of transition metal-mediated radical fluorination. For example, the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids can be employed to introduce fluorine atoms into the molecule . This reaction typically utilizes silver nitrate as the catalyst and Selectfluor as the fluorine source in a mixed solvent of acetone and water. The reaction proceeds smoothly at room temperature or under reflux conditions, yielding the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar transition metal-catalyzed reactions. The choice of catalysts, solvents, and reaction conditions can be optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, resulting in a wide range of derivatives.
Scientific Research Applications
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s fluorinated groups can enhance its bioavailability and metabolic stability, making it a potential candidate for drug development.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)pentan-1-amine: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(4-Fluorophenyl)pentan-1-amine: The position of the fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions.
1-(3-(Trifluoromethyl)phenyl)pentan-1-amine: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s properties.
Uniqueness
1-(3-(Difluoromethyl)-4-fluorophenyl)pentan-1-amine is unique due to the presence of both difluoromethyl and fluorophenyl groups. These fluorinated groups can enhance the compound’s chemical stability, bioavailability, and metabolic stability, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H16F3N |
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Molecular Weight |
231.26 g/mol |
IUPAC Name |
1-[3-(difluoromethyl)-4-fluorophenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-3-4-11(16)8-5-6-10(13)9(7-8)12(14)15/h5-7,11-12H,2-4,16H2,1H3 |
InChI Key |
CJADKSBWTFGLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=C(C=C1)F)C(F)F)N |
Origin of Product |
United States |
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